molecular formula C14H15FN2O5 B3006257 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 2034535-58-3

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide

カタログ番号: B3006257
CAS番号: 2034535-58-3
分子量: 310.281
InChIキー: RYGGFPDXVKWDLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(2,4-Dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic propanamide derivative characterized by two distinct structural motifs:

  • A 2,4-dioxooxazolidin-3-yl moiety, a five-membered heterocyclic ring containing two ketone groups, known for enhancing metabolic stability and influencing pharmacokinetic properties.

The compound’s synthesis likely employs carbodiimide-mediated amide coupling, a method widely used for analogous propanamides (e.g., DCC-mediated reactions in ) .

特性

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O5/c1-9(22-11-5-3-2-4-10(11)15)13(19)16-6-7-17-12(18)8-21-14(17)20/h2-5,9H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGGFPDXVKWDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16H19FNO4
  • Molecular Weight : 305.33 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular structure.

The compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, particularly in assays measuring cupric acid-reducing antioxidant capacity (CUPRAC). This suggests a potential role in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : It has shown inhibitory effects on several enzymes, including:
    • Cholinesterases
    • Tyrosinase
    • Amylase
    • Glucosidase
    These activities indicate its potential use in treating conditions like diabetes and neurodegenerative diseases .
  • Anticancer Effects : Preliminary studies indicate that the compound exhibits anticancer properties, particularly against pancreatic cancer cell lines (PANC-1). The mechanism appears to involve apoptosis signaling pathways, suggesting it may induce programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssay/Model UsedObserved EffectReference
AntioxidantCUPRAC assaySignificant antioxidant activity
Enzyme InhibitionVarious enzyme assaysInhibition of cholinesterases, glucosidase
AnticancerPANC-1 cell lineInduction of apoptosis

Case Study: Anticancer Activity

A study evaluated the effects of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(2-fluorophenoxy)propanamide on pancreatic cancer cells. The results indicated that treatment led to a marked increase in apoptotic markers compared to untreated controls. Molecular docking simulations supported these findings by showing strong binding affinity to key apoptotic proteins .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with preliminary toxicity assessments suggesting a low risk for adverse effects at therapeutic doses. Further studies are necessary to fully elucidate its safety profile .

類似化合物との比較

Comparison with Structurally Similar Compounds

Anti-Inflammatory Hybrids with Heterocyclic Motifs

N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ()
  • Structural Features : Combines tryptamine (indole) and carprofen (carbazole), both linked via an amide bond.
  • Pharmacological Activity : Exhibits anti-inflammatory properties via weak COX-2 inhibition and modulation of arachidonic acid metabolism .
  • The 2-fluorophenoxy group may offer enhanced selectivity compared to carbazole’s bulkier aromatic system.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
  • Structural Features : Features a 2-fluoro-biphenyl group instead of carbazole.
  • Key Differences: The biphenyl moiety increases aromaticity, which may enhance binding to hydrophobic enzyme pockets. However, the target compound’s oxazolidinone ring could provide better metabolic resistance than biphenyl .

Triazole- and Oxazole-Containing Propanamides

Triazole Derivatives ()
  • Example: N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide (A1)
    • Structural Features : Contains a triazole ring and difluorophenyl group.
    • Pharmacological Activity : Antifungal (inferred from fluconazole-like design) .
    • Key Differences :
Oxazole Derivatives ()
  • Example: N-[(2S)-3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-({(2Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]-2-buten-2-yl}amino)propyl]propanamide Structural Features: Includes an oxazole ring and trifluoromethylphenyl group. Key Differences:
  • The oxazole’s planar structure contrasts with the oxazolidinone’s saturated ring, affecting conformational flexibility and target engagement .

Fluorinated Propanamides with Varied Substituents

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide ()
  • Structural Features: Fluorophenylamino group attached to the propanamide backbone.
  • Key Differences: The target compound’s 2-fluorophenoxy group may offer stronger electron-withdrawing effects than the fluorophenylamino substituent, influencing acidity and bioavailability .
N-(2,4-Dimethoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide ()
  • Structural Features : Benzothiazolyl and dimethoxyphenyl groups.
  • Key Differences: The benzothiazolyl-sulfone moiety increases polarity, whereas the target compound’s fluorophenoxy group balances lipophilicity and metabolic stability .

Fentanyl Analogs ()

  • Example: N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide
  • Structural Features : Piperidine core with fluorophenyl groups.
  • Key Differences: Fentanyl analogs target opioid receptors, whereas the oxazolidinone in the target compound suggests non-opioid mechanisms (e.g., NSAID or kinase inhibition) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。